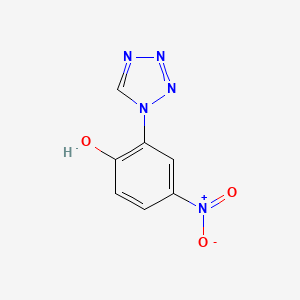

4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol is a compound that belongs to the class of nitro phenols and tetrazoles. This compound is of interest due to its unique structural features, which combine the properties of both nitro and tetrazole groups. These features make it a valuable compound in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol typically involves the nitration of 2-(1H-1,2,3,4-tetrazol-1-yl)phenol. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. This method ensures consistent product quality and allows for large-scale production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 4-amino-2-(1H-1,2,3,4-tetrazol-1-yl)phenol.

Substitution: Formation of alkylated or acylated phenol derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that 4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol exhibits notable antibacterial properties. A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies showed that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. This mechanism highlights its potential as a therapeutic agent in cancer treatment .

Case Study: Structure-Activity Relationship

A detailed structure-activity relationship (SAR) study revealed that modifications on the phenolic and tetrazole moieties can enhance biological activity. For instance, derivatives with electron-withdrawing groups on the phenolic ring exhibited improved potency against various cancer cell lines .

Materials Science

Synthesis of Functional Materials

this compound serves as a building block for synthesizing advanced materials such as metal-organic frameworks (MOFs). Its ability to form stable coordination complexes with metal ions has been exploited to create porous materials with applications in gas storage and separation technologies .

Case Study: Metal Complexes

Research demonstrated the successful synthesis of copper and zinc complexes using this compound as a ligand. These complexes exhibited enhanced catalytic properties for organic reactions, showcasing the compound's versatility in material applications .

Analytical Chemistry

Chromatographic Applications

The compound's unique chemical properties make it suitable for use as a chromatographic standard. Its stability and distinct spectral characteristics allow for accurate identification and quantification in complex mixtures. Studies have shown that it can be effectively used in high-performance liquid chromatography (HPLC) methods to analyze pharmaceutical formulations .

Table 1: Biological Activities of this compound

| Activity Type | Test Organism/Cell Line | Result |

|---|---|---|

| Antibacterial | MRSA | Significant inhibition |

| Anticancer | HeLa cells | Induction of apoptosis |

| Antifungal | Candida albicans | Moderate inhibition |

Table 2: Synthesis of Metal Complexes

| Metal Ion | Ligand Used | Yield (%) | Application |

|---|---|---|---|

| Copper | This compound | 85 | Catalysis in organic reactions |

| Zinc | This compound | 90 | Gas storage |

Mecanismo De Acción

The mechanism of action of 4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The tetrazole ring can interact with various biological molecules, influencing their activity and function.

Comparación Con Compuestos Similares

Similar Compounds

- 4-nitro-1H-1,2,3-triazole

- 2-nitrophenol

- 5-nitro-1H-tetrazole

Uniqueness

4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol is unique due to the presence of both nitro and tetrazole groups in its structure This combination imparts distinct chemical and physical properties, making it more versatile compared to similar compounds

Actividad Biológica

4-Nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial and antifungal properties, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C7H5N5O3. The compound features a nitro group and a tetrazole ring, which are known to contribute to its biological properties. The structural arrangement allows for the formation of hydrogen bonds, which may play a role in its interaction with biological targets .

Antibacterial Activity

Several studies have reported the antibacterial effects of compounds related to this compound. For instance:

- In vitro Studies : A series of tetrazole derivatives were evaluated for their antibacterial activity against various strains. Compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 39 µg/L to higher values depending on the specific derivative tested .

- Mechanism of Action : The antibacterial activity is hypothesized to stem from the ability of the nitro group to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage cellular components .

Antifungal Activity

The antifungal properties of this compound have also been investigated:

- Case Studies : In a comparative study involving various tetrazole derivatives, some compounds demonstrated superior antifungal activity against strains such as Candida glabrata and Candida krusei. Notably, certain derivatives outperformed fluconazole in efficacy against resistant strains .

- Quantitative Structure–Activity Relationship (QSAR) : Analysis indicated that the presence of electron-withdrawing substituents on the phenyl ring significantly enhances antifungal activity. This suggests that molecular modifications can be strategically employed to optimize efficacy against fungal pathogens .

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

4-nitro-2-(tetrazol-1-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O3/c13-7-2-1-5(12(14)15)3-6(7)11-4-8-9-10-11/h1-4,13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSJYDYLGYNHRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N2C=NN=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.